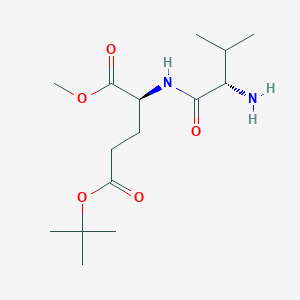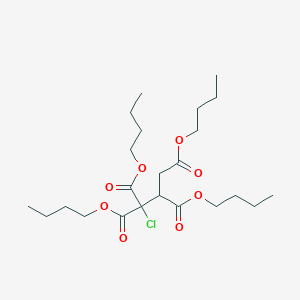
Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring, a thioxanthene moiety, and a fluorine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the thioxanthene core, followed by the introduction of the fluorine substituent and the piperidine ring. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the fluorine atom via nucleophilic substitution reactions using reagents like Selectfluor®.
Cyclization Reactions: Formation of the thioxanthene core through cyclization reactions involving sulfur-containing precursors.
Piperidine Ring Formation: Construction of the piperidine ring through reductive amination or other amine-forming reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioxanthene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thioxanthene core or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Thioxanthenes: Obtained via reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Material Science: Explored for its electronic properties and potential use in organic electronics.
Wirkmechanismus
The mechanism of action of Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- involves its interaction with specific molecular targets. The fluorine substituent enhances its binding affinity to certain enzymes or receptors, while the thioxanthene core provides structural stability. The piperidine ring contributes to its overall bioactivity by facilitating interactions with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Thioxanthene Derivatives: Compounds with variations in the thioxanthene core.
Fluorinated Compounds: Molecules with fluorine substituents in different positions.
Uniqueness
Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and binding affinity, while the thioxanthene core and piperidine ring provide a versatile scaffold for further modifications .
Eigenschaften
CAS-Nummer |
72890-88-1 |
|---|---|
Molekularformel |
C20H20FNS2 |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
4-(6-fluoro-2-methylsulfanylthioxanthen-9-ylidene)-1-methylpiperidine |
InChI |
InChI=1S/C20H20FNS2/c1-22-9-7-13(8-10-22)20-16-5-3-14(21)11-19(16)24-18-6-4-15(23-2)12-17(18)20/h3-6,11-12H,7-10H2,1-2H3 |
InChI-Schlüssel |
YQMPXFBJHRFSPM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)SC)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol](/img/structure/B14474796.png)





